molecular formula C6H10N2 B105180 3-Cyanopiperidine CAS No. 7492-88-8

3-Cyanopiperidine

Cat. No.: B105180
CAS No.: 7492-88-8
M. Wt: 110.16 g/mol
InChI Key: ZGNXATVKGIJQGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyanopiperidine, also known as 3-piperidinecarbonitrile, is an organic compound with the molecular formula C6H10N2. It is a derivative of piperidine, where a cyano group is attached to the third carbon of the piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyanopiperidine can be synthesized through various methods. One common approach involves the dehydration of piperidine-3-carboxamide using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions . Another method includes the reaction of 3-piperidone with cyanogen bromide in the presence of a base like sodium hydroxide (NaOH) .

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of 3-cyanopyridine. This process involves the use of a palladium or platinum catalyst under high pressure and temperature conditions . The resulting product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 3-Cyanopiperidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-piperidone using oxidizing agents like

Properties

IUPAC Name

piperidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c7-4-6-2-1-3-8-5-6/h6,8H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNXATVKGIJQGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10329537
Record name 3-cyanopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7492-88-8
Record name 3-Piperidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7492-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-cyanopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyanopiperidine
Reactant of Route 2
3-Cyanopiperidine
Reactant of Route 3
3-Cyanopiperidine
Reactant of Route 4
3-Cyanopiperidine
Reactant of Route 5
Reactant of Route 5
3-Cyanopiperidine
Reactant of Route 6
Reactant of Route 6
3-Cyanopiperidine
Customer
Q & A

Q1: Can you describe the synthesis of 6-hydroxypiperidine-2-thiones and their significance?

A: Researchers successfully synthesized 6-hydroxypiperidine-2-thiones, a previously undescribed class of compounds, using 3-cyano-4,6-diaryl-5-ethoxycarbonyl-6-hydroxypiperidine-2-thiones as starting materials. [] These compounds were found to be stable and exhibited low solubility due to the presence of a 4-nitrophenyl group at the 6-position. This discovery opens avenues for further investigation into the chemical reactivity and potential biological activity of these novel compounds.

Q2: What is the role of spectroscopic methods in characterizing 3-cyanopiperidine derivatives?

A: Spectroscopic techniques, including IR and NMR, are crucial for structural elucidation of this compound derivatives. For instance, IR spectroscopy helps identify functional groups like nitriles (C≡N) and carbonyl groups (C=O), providing insights into the compound's structure. [] ¹H NMR spectroscopy helps determine the spatial arrangement of protons, revealing information about the compound's stereochemistry. [] These techniques are essential for confirming the identity and purity of synthesized compounds, providing valuable information for further research and development.

Q3: Are there any known challenges in the synthesis and isolation of certain this compound derivatives?

A: Yes, some this compound derivatives, particularly 2-alkylthio-6-hydroxy-1,4,5,6-tetrahydropyridines without specific stabilizing groups, have proven to be unstable. [] These compounds tend to readily dehydrate, forming 2-alkylthio-1,4-dihydropyridines, which poses challenges in their isolation and characterization. Further research focusing on stabilizing these compounds or modifying synthetic routes might be necessary to overcome these challenges.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.